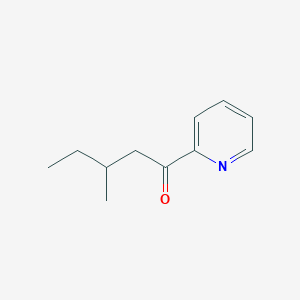

2-Methylbutyl 2-pyridyl ketone

Description

BenchChem offers high-quality 2-Methylbutyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFATGEYVXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542882 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-68-5 | |

| Record name | 3-Methyl-1-(2-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylbutyl 2-pyridyl ketone

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methylbutyl 2-pyridyl ketone, a molecule of interest for researchers and professionals in drug development and organic synthesis. The document details a robust synthetic protocol, outlines key characterization techniques, and emphasizes the underlying scientific principles and safety considerations.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of organic compounds that feature prominently in medicinal chemistry and materials science. Their unique structural motif, which combines a pyridine ring and a ketone functional group, imparts a range of biological activities and coordination properties. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis.[1] The synthesis of novel pyridyl ketones, such as 2-Methylbutyl 2-pyridyl ketone, is therefore a key area of research for the development of new bioactive agents and functional materials.

Synthetic Strategy: A Grignard-Based Approach

The synthesis of 2-Methylbutyl 2-pyridyl ketone can be efficiently achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] This approach involves the reaction of a Grignard reagent, in this case, 2-methylbutylmagnesium bromide, with 2-cyanopyridine.

The choice of 2-cyanopyridine as the electrophile is strategic. The nitrile group is readily attacked by the nucleophilic Grignard reagent, leading to the formation of an intermediate imine, which upon acidic hydrolysis, yields the desired ketone.[4][5] This method is generally preferred over the use of esters or acid chlorides with Grignard reagents for the synthesis of ketones, as the latter often leads to the formation of tertiary alcohols as byproducts due to the high reactivity of the intermediate ketone.[4]

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Experimental workflow for the synthesis of 2-Methylbutyl 2-pyridyl ketone.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 2-Methylbutyl 2-pyridyl ketone. It is imperative that all procedures involving Grignard reagents are conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by moisture.[3][6][7]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate if necessary (e.g., with iodine) |

| 2-Methylbutyl bromide | C₅H₁₁Br | 151.05 | 15.11 g (0.10 mol) | Freshly distilled |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | Distilled from sodium/benzophenone |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 8.33 g (0.08 mol) | Recrystallized or freshly distilled |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | As needed | For acidic workup |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Synthesis of 2-Methylbutylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under vacuum or oven-dried and assembled while hot to ensure all moisture is removed.[8]

-

Initiation: Place the magnesium turnings in the flask and maintain a positive pressure of inert gas. Add approximately 50 mL of anhydrous THF.

-

Grignard Formation: Dissolve the 2-methylbutyl bromide in 50 mL of anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings with vigorous stirring. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. An exothermic reaction indicates the formation of the Grignard reagent.[9][10]

-

Completion: Once the reaction has initiated, add the remaining 2-methylbutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction.

Reaction with 2-Cyanopyridine and Workup

-

Addition of Electrophile: Dissolve 2-cyanopyridine in 100 mL of anhydrous THF and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath and add the 2-cyanopyridine solution dropwise with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric acid. This step should be performed in a fume hood with caution as it is highly exothermic.

-

Extraction and Neutralization: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-Methylbutyl 2-pyridyl ketone.

Characterization of 2-Methylbutyl 2-pyridyl ketone

The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in the molecule. The IR spectrum of 2-Methylbutyl 2-pyridyl ketone is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1690-1715 | Strong absorption, characteristic of an aromatic ketone.[11][12][13] |

| C-H (Aliphatic) | ~2850-2960 | Stretching vibrations of the methyl and methylene groups in the butyl chain. |

| C=N and C=C (Pyridine Ring) | ~1450-1600 | A series of bands corresponding to the stretching vibrations of the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the pyridine ring and the 2-methylbutyl group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.6 - 8.8 | Doublet | 1H |

| Pyridine-H4 | ~7.8 - 8.0 | Triplet of doublets | 1H |

| Pyridine-H3 | ~7.6 - 7.8 | Doublet | 1H |

| Pyridine-H5 | ~7.3 - 7.5 | Triplet | 1H |

| -CH₂-CO- | ~2.9 - 3.1 | Doublet of doublets | 2H |

| -CH(CH₃)- | ~1.8 - 2.0 | Multiplet | 1H |

| -CH₂-CH₃ | ~1.2 - 1.4 | Multiplet | 2H |

| -CH-CH₃ | ~0.9 - 1.1 | Doublet | 3H |

| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the distinct carbons of the pyridine ring and the alkyl chain.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O | ~195 - 205 |

| Pyridine-C2 | ~152 - 155 |

| Pyridine-C6 | ~148 - 150 |

| Pyridine-C4 | ~135 - 138 |

| Pyridine-C3 | ~125 - 128 |

| Pyridine-C5 | ~120 - 123 |

| -CH₂-CO- | ~45 - 50 |

| -CH(CH₃)- | ~35 - 40 |

| -CH₂-CH₃ | ~25 - 30 |

| -CH-CH₃ | ~15 - 20 |

| -CH₂-CH₃ | ~10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.

| Ion | Expected m/z | Description |

| [M]⁺ | 177.12 | Molecular ion peak corresponding to the molecular formula C₁₁H₁₅NO. |

| [M - C₄H₉]⁺ | 120.05 | Loss of the butyl radical via alpha-cleavage, a common fragmentation pathway for ketones.[14] |

| [C₅H₄N-CO]⁺ | 106.07 | Ion corresponding to the 2-pyridylcarbonyl moiety. |

| [C₅H₄N]⁺ | 78.05 | Pyridyl cation fragment. |

The fragmentation mechanism is illustrated below.

Caption: Proposed mass spectrometry fragmentation pathway for 2-Methylbutyl 2-pyridyl ketone.

Safety and Handling

The synthesis of 2-Methylbutyl 2-pyridyl ketone involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Grignard Reagents: 2-Methylbutylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents.[15][16] All manipulations must be carried out under an inert atmosphere using anhydrous solvents and glassware.[6][17] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[16][17]

-

Solvents: Diethyl ether and tetrahydrofuran are highly flammable and volatile.[6] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

2-Methylbutyl bromide and 2-Cyanopyridine: These reagents are toxic and should be handled with care in a fume hood. Avoid inhalation and skin contact.

-

Workup: The quenching of the Grignard reaction with acid is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 2-Methylbutyl 2-pyridyl ketone. By following the outlined procedures and adhering to the safety guidelines, researchers can reliably synthesize this valuable compound for further investigation and application in various fields of chemical science. The provided characterization data serves as a benchmark for the successful synthesis and purification of the target molecule.

References

- Vulcanchem. (n.d.). 2-methylbutylmagnesium bromide.

- Request PDF. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow.

- PrepChem.com. (n.d.). Synthesis of 2-Butylmagnesium bromide.

- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.

- (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- American Chemical Society. (n.d.). Grignard Reaction.

- University of Georgia Office of Research. (n.d.). Standard Operating Procedure (SOP).

- ACS Publications. (n.d.). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Organic Syntheses Procedure. (n.d.). 4-ACETYLPYRIDINE.

- Organic Syntheses Procedure. (n.d.). 2-METHYLBUTANAL-1-d.

- PrepChem.com. (n.d.). Synthesis of methyl 2-pyridylmethyl ketone.

- ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters.

- McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Wikipedia. (n.d.). Grignard reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. dchas.org [dchas.org]

- 9. 2-methylbutylmagnesium bromide (688-98-2) for sale [vulcanchem.com]

- 10. prepchem.com [prepchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. research.uga.edu [research.uga.edu]

- 17. acs.org [acs.org]

Starting materials for 2-Methylbutyl 2-pyridyl ketone synthesis

An In-Depth Technical Guide to the Synthesis of 2-Methylbutyl 2-pyridyl ketone

Introduction

2-Pyridyl ketones are a class of compounds that serve as crucial intermediates in medicinal chemistry and materials science. Their unique structural motif, featuring a carbonyl linker between a pyridine ring and another substituent, makes them versatile precursors for synthesizing a wide range of bioactive molecules, including chiral alcohols and ligands for asymmetric catalysis.[1] This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing a specific member of this class: 2-Methylbutyl 2-pyridyl ketone.

The methodologies discussed herein are selected for their reliability, scalability, and mechanistic clarity. We will delve into the core principles of each synthetic route, providing detailed experimental protocols, comparative analysis of their respective advantages and limitations, and the causal reasoning behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust and practical understanding of pyridyl ketone synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 2-pyridyl ketones is not as straightforward as their phenyl ketone counterparts. The electron-deficient nature of the pyridine ring and the basicity of the ring nitrogen present unique challenges. Specifically, the classical Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, is generally ineffective for pyridines. The nitrogen atom readily complexes with the Lewis acid catalyst, forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[2][3]

Therefore, successful syntheses rely on strategies that reverse the polarity of the reactants, typically by generating a nucleophilic pyridine species to react with an acyl electrophile, or by using a highly reactive organometallic nucleophile to attack a pyridine-based electrophile. The three principal and most effective routes are:

-

Grignard Reagent Addition to 2-Cyanopyridine: A robust and widely used method involving the nucleophilic attack of a Grignard reagent on the nitrile carbon.

-

Organometallic Addition to a Picolinic Acid Weinreb Amide: A high-fidelity method that utilizes a specialized amide to prevent the common problem of over-addition, yielding the ketone with high selectivity.[4]

-

Acylation of a Metalated Pyridine Intermediate: A versatile route that involves the generation of a potent 2-pyridyl nucleophile (e.g., 2-lithiopyridine) followed by reaction with an acylating agent.[1][5]

We will now explore each of these methodologies in detail.

Route 1: Grignard Reaction with 2-Cyanopyridine

This approach is arguably the most direct and cost-effective method for synthesizing 2-pyridyl ketones. It hinges on the reaction between 2-cyanopyridine and a Grignard reagent derived from 2-methylbutane.

Principle & Mechanism

The reaction proceeds in two distinct stages. First, the highly nucleophilic carbon of the 2-methylbutylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized magnesium imine salt intermediate. The second stage is the acidic workup, where the imine is hydrolyzed to the final ketone product. The inability of the negatively charged imine intermediate to undergo a second nucleophilic addition prevents the formation of a tertiary alcohol byproduct, making this a highly selective ketone synthesis.[6][7]

Workflow & Mechanism Diagram

Caption: Workflow for Grignard synthesis of the target ketone.

Detailed Experimental Protocol

Part A: Preparation of 2-Methylbutylmagnesium Bromide

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Add a solution of 1-bromo-2-methylbutane (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to the stirred magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate and, if necessary, with gentle heating.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

Part B: Reaction with 2-Cyanopyridine

-

Setup: In a separate flame-dried flask under nitrogen, dissolve 2-cyanopyridine (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add the prepared Grignard reagent solution from Part A to the stirred 2-cyanopyridine solution via cannula. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the 2-cyanopyridine.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred solution of 2M aqueous HCl cooled in an ice bath.

-

Hydrolysis & Extraction: Stir the acidic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate. Neutralize the aqueous layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure ketone.

Data Summary & Considerations

| Parameter | Condition / Value | Rationale & Expert Insight |

| Solvent | Anhydrous THF or Diethyl Ether | Essential for Grignard reagent stability. THF is often preferred for its higher boiling point and better solvating properties. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the addition. The reaction is then allowed to proceed to completion at ambient temperature. |

| Stoichiometry | ~1.1 eq. Grignard Reagent | A slight excess of the Grignard reagent ensures full conversion of the 2-cyanopyridine. |

| Work-up | Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Crucial for converting the stable imine salt intermediate into the desired ketone.[8][9] |

| Typical Yield | 65-80% | This method is generally reliable and provides good yields, though this is dependent on the quality of the Grignard reagent. |

Route 2: Weinreb-Nahm Amide Approach

The Weinreb-Nahm ketone synthesis is a highly refined and controlled method that is particularly valuable when working with sensitive substrates or when needing to avoid the formation of tertiary alcohol byproducts.[4] The key is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.

Principle & Mechanism

The synthesis begins with the conversion of pyridine-2-carboxylic acid (picolinic acid) into its corresponding N-methoxy-N-methylamide, known as the Weinreb amide. This amide is then treated with the 2-methylbutyl Grignard (or organolithium) reagent. The nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium (or lithium) cation and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen). This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding, thus cleanly yielding the ketone upon hydrolysis.[10]

Workflow & Mechanism Diagram

Caption: Synthesis via the Weinreb-Nahm amide intermediate.

Detailed Experimental Protocol

Part A: Synthesis of Picolinic Acid Weinreb Amide

-

Acid Chloride Formation: Suspend picolinic acid (1.0 eq.) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (approx. 2-3 hours). Remove the solvent and excess reagent under reduced pressure to obtain crude picolinoyl chloride.

-

Amide Formation: Dissolve the crude picolinoyl chloride in DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and pyridine (2.5 eq.) in DCM. Slowly add the acid chloride solution to the amine solution.

-

Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water, and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography if necessary.

Part B: Reaction with Grignard Reagent

-

Setup: Dissolve the picolinic acid Weinreb amide (1.0 eq.) in anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the 2-methylbutylmagnesium bromide solution (1.2 eq., prepared as in Route 1) to the amide solution.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Work-up & Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via vacuum distillation or column chromatography.

Data Summary & Considerations

| Parameter | Condition / Value | Rationale & Expert Insight |

| Key Intermediate | N-methoxy-N-methylamide | The N-O bond and N-methyl group are crucial for forming the stable chelated intermediate that prevents over-addition.[4] |

| Temperature | -78 °C to 0 °C | Low temperature is critical to maintain the stability of the tetrahedral intermediate before workup. |

| Nucleophile | Grignard or Organolithium | Both are effective. Organolithium reagents are generally more reactive and may require stricter temperature control.[11] |

| Coupling Agents | (for amide formation) | While acid chlorides are common, peptide coupling reagents (e.g., HATU, HOBt) can be used to form the amide directly from the carboxylic acid, avoiding the need for SOCl₂ or (COCl)₂.[4] |

| Typical Yield | 70-90% | This method is known for its high fidelity and excellent yields, making it a preferred choice in multi-step syntheses. |

Route 3: Acylation of 2-Lithiopyridine

This strategy involves generating a highly reactive 2-pyridyl organometallic species, which then acts as a potent nucleophile. The most common approach is the formation of 2-lithiopyridine from 2-bromopyridine.

Principle & Mechanism

The process begins with a halogen-metal exchange. 2-Bromopyridine is treated with a strong organolithium base, typically n-butyllithium, at cryogenic temperatures (-78 °C). The lithium atom selectively displaces the bromine, forming 2-lithiopyridine.[12] This species is a powerful nucleophile. It is then intercepted by an acylating agent, such as 2-methylbutanoyl chloride or an ester like ethyl 2-methylbutanoate. The pyridyl anion attacks the electrophilic carbonyl carbon to form the target ketone. Using an ester as the acylating agent can be advantageous as it is less reactive than an acid chloride, providing better control.[1]

Workflow & Mechanism Diagram

Caption: Synthesis via acylation of a 2-lithiopyridine intermediate.

Detailed Experimental Protocol

-

Setup: To a flame-dried, nitrogen-purged flask, add anhydrous THF and cool to -78 °C.

-

Lithiation: Add 2-bromopyridine (1.0 eq.) to the cold THF. Then, add n-butyllithium (1.05 eq.) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Acylation: In a separate flask, dissolve ethyl 2-methylbutanoate (1.2 eq.) in anhydrous THF. Slowly add this solution to the 2-lithiopyridine solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

-

Work-up & Purification: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or vacuum distillation.

Data Summary & Considerations

| Parameter | Condition / Value | Rationale & Expert Insight |

| Metalating Agent | n-Butyllithium | A strong, non-nucleophilic base is required for efficient Br/Li exchange without side reactions. |

| Temperature | -78 °C | Cryogenic temperature is mandatory to prevent decomposition of the 2-lithiopyridine intermediate and side reactions like addition to another pyridine ring. |

| Acylating Agent | Ester or Acid Chloride | Esters are often preferred as they are less prone to over-addition with the highly reactive lithiopyridine compared to acid chlorides.[1] |

| Substrate Scope | Broad | This method is highly versatile and can be adapted for a wide variety of substituted pyridines and acylating agents. |

| Typical Yield | 60-75% | Yields are generally good but can be sensitive to temperature control and the purity of the reagents. |

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Grignard + Nitrile | Route 2: Weinreb Amide | Route 3: Acylation of 2-Lithiopyridine |

| Overall Yield | Good (65-80%) | Excellent (70-90%) | Good (60-75%) |

| Reliability | High | Very High | Moderate to High |

| Cost-Effectiveness | High (cheap starting materials) | Moderate (requires amide prep) | Moderate (requires n-BuLi) |

| Safety/Handling | Grignard reagents are flammable. | Grignard reagents and coupling agents. | n-BuLi is pyrophoric; requires cryogenic temperatures. |

| Scalability | Readily scalable. | Readily scalable. | Challenging to scale due to cryogenic requirements. |

| Key Advantage | Simplicity and low cost. | Prevents over-addition; high purity. | High versatility for diverse analogues. |

| Key Disadvantage | Hydrolysis step can be slow. | Extra step to prepare the amide. | Requires stringent anhydrous and low-temp conditions. |

Conclusion and Recommendation

For the synthesis of 2-Methylbutyl 2-pyridyl ketone, all three discussed pathways are viable and effective. The choice of method ultimately depends on the specific requirements of the research or development program.

-

For large-scale, cost-sensitive synthesis, the Grignard reaction with 2-cyanopyridine (Route 1) is the most practical choice. It uses readily available starting materials and avoids complex intermediates or extreme reaction conditions.

-

For syntheses where product purity is paramount and over-addition must be completely avoided, such as in the creation of a pharmaceutical intermediate, the Weinreb-Nahm amide approach (Route 2) is the superior method. Although it involves an additional step, the control and high yields it offers often justify the extra effort.

-

For exploratory chemistry and analogue synthesis, where flexibility is key, the acylation of 2-lithiopyridine (Route 3) provides a powerful platform. However, it demands significant expertise in handling pyrophoric reagents and maintaining cryogenic conditions, making it better suited for a specialized research setting.

By understanding the mechanistic underpinnings and practical considerations of each route, scientists can confidently select and execute the optimal synthesis for their objectives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 12. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stereochemistry of 2-Methylbutyl 2-pyridyl ketone

This guide provides a comprehensive technical overview of the stereochemistry of 2-methylbutyl 2-pyridyl ketone, a chiral molecule with potential applications in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding and controlling the stereochemistry of such compounds is paramount for ensuring efficacy, safety, and desired material properties. This document will delve into the synthesis of the enantiomers of 2-methylbutyl 2-pyridyl ketone, methods for their separation and characterization, and the principles behind these techniques.

The Significance of Chirality in 2-Pyridyl Ketones

The pyridine ring is a common motif in many pharmaceuticals, and the stereochemistry of substituents can dramatically impact their biological activity.[1][2] Isomers, which have the same molecular formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles.[3] For a chiral molecule like 2-methylbutyl 2-pyridyl ketone, which possesses a stereocenter at the 2-position of the butyl group, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for its development as a potential drug candidate.

Asymmetric Synthesis of 2-Methylbutyl 2-pyridyl ketone Enantiomers

The synthesis of enantiomerically pure 2-methylbutyl 2-pyridyl ketone can be approached through several asymmetric strategies. A common and effective method is the enantioselective reduction of a prochiral precursor ketone.[4][5][6]

Proposed Synthetic Route: Enantioselective Ketone Reduction

A plausible route involves the enantioselective reduction of 2-(2-methylbutanoyl)pyridine. This can be achieved using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or through catalytic hydrogenation with a chiral transition metal complex.[4]

The choice of catalyst is critical for achieving high enantioselectivity. For instance, an (R)-CBS catalyst would be expected to yield the (R)-enantiomer of the corresponding alcohol, which can then be oxidized to the desired (R)-2-methylbutyl 2-pyridyl ketone. Conversely, the (S)-CBS catalyst would produce the (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction and Oxidation

Objective: To synthesize enantiomerically enriched (R)- or (S)-2-methylbutyl 2-pyridyl ketone.

Step 1: Asymmetric Reduction of 2-(2-methylbutanoyl)pyridine

-

To a solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes to allow for the formation of the chiral reducing agent.

-

Cool the mixture to -30 °C and add a solution of 2-(2-methylbutanoyl)pyridine (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral alcohol.

Step 2: Oxidation to the Ketone

-

To a solution of the chiral alcohol (1.0 eq.) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq.) at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 2-methylbutyl 2-pyridyl ketone.

Caption: Workflow for the asymmetric synthesis of 2-methylbutyl 2-pyridyl ketone.

Stereochemical Analysis

Once the enantiomerically enriched product is synthesized, its stereochemical purity must be determined. Several analytical techniques are well-suited for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[7][8] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of the synthesized 2-methylbutyl 2-pyridyl ketone.

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for separating chiral ketones.[9]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the synthesized ketone in the mobile phase.

-

Injection and Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

| Parameter | Value |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | n-Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected tR (S) | ~ 8.5 min |

| Expected tR (R) | ~ 10.2 min |

| Caption: Representative Chiral HPLC Parameters |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity with the aid of a chiral solvating agent or a chiral shift reagent. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra.

Protons adjacent to the carbonyl group (α-protons) in ketones typically resonate in the 2.1-2.6 ppm region in ¹H NMR spectra.[10][11] The carbonyl carbon itself gives a characteristic signal in the 190-220 ppm range in ¹³C NMR.[10]

A simple ¹H NMR analysis of the α-methylene unit can sometimes be used to assign the relative stereochemistry of related β-hydroxy ketones.[12][13][14]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15] This technique is particularly useful for determining the absolute configuration of chiral ketones.[16] The sign of the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl group (around 290 nm), can often be predicted by empirical rules such as the Octant Rule.[17] This allows for the assignment of the absolute configuration ((R) or (S)) of the enantiomer. The CD spectra of chiral ketones can be influenced by the solvent.[18]

Conclusion

The stereochemistry of 2-methylbutyl 2-pyridyl ketone is a critical aspect that must be controlled and characterized for its potential applications, particularly in drug development. This guide has outlined a practical approach to the asymmetric synthesis of its enantiomers via enantioselective ketone reduction. Furthermore, it has detailed the key analytical techniques—chiral HPLC, NMR spectroscopy with chiral auxiliaries, and circular dichroism—that are essential for the separation, quantification of enantiomeric purity, and assignment of absolute configuration. The methodologies described herein are based on well-established principles and provide a solid foundation for researchers working with this and related chiral pyridyl ketones.

References

- Dong, G., Wang, Y., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

- Request PDF. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketones. RSC Publishing.

- The Journal of Organic Chemistry. (n.d.). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones.

- Wikipedia. (n.d.). Enantioselective reduction of ketones.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Phenomenex. (n.d.).

- Chemistry LibreTexts. (2025, August 21). 3.1: Introduction to stereochemistry.

- Journal of the American Chemical Society. (n.d.).

- MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- PubMed. (n.d.).

- NIH. (2017, December 12). Highly enantioselective catalytic synthesis of chiral pyridines. PMC.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiroptical studies. Part 98. The short-wavelength circular dichroism of ketones in 2,2,2-trifluoroethanol. RSC Publishing.

- OpenOChem Learn. (n.d.). Ketones.

- NIH. (n.d.). Methyl vinyl ketone. PubChem.

- ResearchGate. (n.d.). Chromatograms depicting bioconversion of pro chiral ketones. HPLC...

- Chemical Science. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing.

- Stack Exchange. (2012, August 23).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- University of Calgary. (n.d.). Enantioselective Reduction of Ketones.

- ResearchGate. (2017, December 13). (PDF)

- The Journal of Organic Chemistry. (n.d.). Use of Chiral HPLC-MS for Rapid Evaluation of the Yeast-Mediated Enantioselective Bioreduction of a Diaryl Ketone.

- PubMed. (n.d.). Enzyme-catalyzed regio- and enantioselective ketone reductions.

- American Chemical Society. (n.d.).

- Journal of the American Chemical Society. (2012, March 22). An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols.

- Phenomenex. (n.d.). Chiral HPLC Column.

- Inorganica Chimica Acta. (n.d.). Circular dichroism and absorption spectra of chiral ketone. I 2 complexes in solution.

- University of Rochester. (n.d.). Asymmetric Synthesis.

- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- DOKUMEN.PUB. (n.d.). Principles of Asymmetric Synthesis [2 ed.].

- PubMed. (2009, June 15). Asymmetric allylation of methyl ketones by using chiral phenyl carbinols.

- NIH. (n.d.).

- NIH. (n.d.). 2-Hexanone. PubChem.

Sources

- 1. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Circular dichroism and absorption spectra of chiral ketone. I2 complexes in solution - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Chiroptical studies. Part 98. The short-wavelength circular dichroism of ketones in 2,2,2-trifluoroethanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Intrinsic Probe: A Technical Guide to the Solvatochromic Properties of Pyridyl Ketones

This guide provides an in-depth exploration of the solvatochromic properties of pyridyl ketones, a class of molecules whose spectroscopic characteristics are exquisitely sensitive to their immediate molecular environment. For researchers, medicinal chemists, and drug development professionals, understanding and harnessing this phenomenon offers a powerful lens to probe complex biological systems, elucidate drug-target interactions, and optimize formulation strategies. We will delve into the fundamental principles governing solvatochromism, detail robust experimental protocols for its characterization, and showcase its practical applications in the pharmaceutical sciences.

The Phenomenon of Solvatochromism: When Color Becomes a Reporter

Solvatochromism is the observable change in the color of a chemical substance when it is dissolved in different solvents.[1] This change corresponds to a shift in the absorption or emission spectrum of the compound.[2] The underlying cause of this phenomenon lies in the differential solvation of the molecule's electronic ground and excited states.[1] Solvent molecules arrange themselves around a solute molecule, and the nature of these interactions—dipole-dipole, hydrogen bonding, etc.—can stabilize or destabilize the electronic states to varying degrees.

Pyridyl ketones, particularly those with a "push-pull" architecture, are excellent candidates for exhibiting strong solvatochromism.[2] In these systems, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a conjugated π-system, which includes the electron-deficient pyridine ring often acting as the acceptor.[2] Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor. This creates an excited state with a significantly different dipole moment than the ground state.[2] The extent to which the surrounding solvent can stabilize this more polar excited state dictates the energy of the electronic transition, and thus the observed color.

Two primary types of solvatochromism are observed:

-

Positive Solvatochromism (Bathochromic or Red Shift): When the excited state is more polar than the ground state, an increase in solvent polarity provides greater stabilization to the excited state. This reduces the energy gap between the ground and excited states, resulting in a shift of the absorption or emission maximum to a longer wavelength (a red shift).[2][3]

-

Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state. This increases the energy gap, leading to a shift to a shorter wavelength (a blue shift).[1] Reichardt's dye is a classic example of a compound exhibiting strong negative solvatochromism.[4]

The following diagram illustrates the energetic basis of positive and negative solvatochromism.

Caption: Energy level diagrams illustrating positive and negative solvatochromism.

Synthesis of Solvatochromic Pyridyl Ketones

The synthesis of pyridyl ketones with pronounced solvatochromic properties often involves the strategic coupling of electron-donating and electron-accepting moieties through a conjugated system. A variety of synthetic methodologies can be employed, with the choice of reaction depending on the desired final structure.

A common approach involves the Claisen condensation to form β-ketoenols, which can then be further modified.[5] Other methods include coupling reactions to attach aryl groups to the pyridyl core. For instance, novel arylazo pyridone dyes have been synthesized from the corresponding diazonium salts and a pyridone derivative.[6] The synthesis of di(2-pyridyl) ketone (dpk) and its derivatives is also well-documented, often serving as ligands for metal complexes with interesting photophysical properties.[7][8]

The following diagram outlines a generalized synthetic workflow for a push-pull pyridyl ketone.

Caption: Generalized synthetic workflow for solvatochromic pyridyl ketones.

Experimental Characterization of Solvatochromism

The primary techniques for characterizing the solvatochromic properties of pyridyl ketones are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods allow for the precise determination of the absorption and emission maxima in a range of solvents with varying polarities.

Step-by-Step Protocol for UV-Vis and Fluorescence Spectroscopy

-

Solvent Selection: Choose a series of solvents with a wide range of polarities. Common choices include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol, water).[9][10]

-

Solution Preparation: Prepare a stock solution of the pyridyl ketone in a suitable solvent (e.g., chloroform) at a known concentration (e.g., 1 mM).[9] From this stock, prepare dilute solutions (e.g., 10 µM) in each of the selected solvents. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer.

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum of each solution over a relevant wavelength range.

-

Use the pure solvent as a blank for background correction.[11]

-

Identify the wavelength of maximum absorbance (λmax) for the intramolecular charge transfer band.

-

-

Fluorescence Spectroscopy:

-

Excite each solution at or near its absorption maximum.

-

Record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis:

Quantifying Solvatochromism: The Lippert-Mataga Equation

The Lippert-Mataga equation provides a powerful theoretical framework for quantifying the relationship between the Stokes shift and solvent polarity.[3][13][14] It relates the difference in the absorption and emission maxima to the change in the dipole moment of the fluorophore upon excitation and the orientation polarizability of the solvent.

The equation is given by:

νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant

Where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (νabs - νem) against the solvent polarity function (the term in the first parenthesis) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation.[13][15] This analysis provides valuable insight into the electronic redistribution that occurs upon photoexcitation.

Applications in Drug Development and Research

The sensitivity of solvatochromic pyridyl ketones to their local environment makes them invaluable tools in pharmaceutical research.[2]

Probing Drug-Protein Interactions

When a drug binds to its target protein, it often enters a microenvironment with a polarity significantly different from the bulk aqueous solution.[2] By covalently attaching a solvatochromic pyridyl ketone to a drug candidate, changes in its fluorescence upon binding can be monitored. A blue shift in emission, for instance, would indicate that the drug has moved into a more hydrophobic binding pocket, displacing water molecules.[2] This principle can be exploited in high-throughput screening assays to identify compounds that bind to a specific target.

Sensing and Diagnostics

Pyridyl ketone-based fluorescent probes can be designed to detect specific analytes, such as ions or small molecules, that are relevant to disease diagnosis or for monitoring therapeutic efficacy.[2][16] The binding of the target analyte to a receptor linked to the solvatochromic dye can induce a conformational change, altering the dye's environment and producing a measurable colorimetric or fluorometric response.[2]

Formulation and Drug Delivery

The local polarity within drug delivery vehicles, such as micelles or liposomes, can be assessed using solvatochromic probes.[2] This information is crucial for optimizing drug loading and release characteristics. Changes in the probe's emission can signal the release of a drug from its carrier in response to specific stimuli.[2]

The following diagram illustrates the application of a solvatochromic probe in detecting drug-protein binding.

Caption: Use of a solvatochromic probe to report on drug-protein binding.

Data Summary

The following table summarizes the typical solvatochromic behavior of a hypothetical push-pull pyridyl ketone in a range of solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) | λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 400 | 450 | 2778 |

| Toluene | 2.38 | 1.497 | 415 | 475 | 2883 |

| Acetone | 20.7 | 1.359 | 440 | 520 | 3493 |

| Acetonitrile | 37.5 | 1.344 | 450 | 540 | 3704 |

| Methanol | 32.7 | 1.329 | 460 | 560 | 3831 |

| Water | 80.1 | 1.333 | 475 | 590 | 4088 |

Conclusion

Solvatochromic pyridyl ketones represent a versatile class of molecules with significant potential to advance pharmaceutical research. Their ability to report on the polarity and nature of their immediate surroundings provides a powerful, non-invasive tool for studying complex biological systems and for the development of novel therapeutics and diagnostics. A thorough understanding of the principles of solvatochromism, coupled with robust experimental characterization, will continue to unlock new applications for these insightful molecular probes.

References

-

Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

-

Catalán, J. (2009). Toward a Rationalization of the Solvent Polarity. The C-Nitrilo-N-phenylnitrone as a Solvatochromic Probe. The Journal of Physical Chemistry B, 113(19), 6651–6660. [Link]

-

Lippert, E. (1955). Dipolmoment und Elektronenstruktur von angeregten Molekülen. Zeitschrift für Naturforschung A, 10(7), 541-545. [Link]

-

Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The Solvent Effect on Fluorescence Spectrum. Change of Solute-Solvent Interaction during the Lifetime of Excited Solute Molecule. Bulletin of the Chemical Society of Japan, 29(4), 465-470. [Link]

-

MDPI. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. MDPI. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

-

RSC Publishing. (2014). Asymmetric boron-complexes containing keto-isoindolinyl and pyridyl groups: solvatochromic fluorescence, efficient solid-state emission and DFT calculations. Journal of Materials Chemistry C. [Link]

-

ACS Publications. (2015). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]

-

RSC Publishing. (2012). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. [Link]

-

NIH. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. [Link]

-

Taylor & Francis Online. (n.d.). Solvatochromic – Knowledge and References. Taylor & Francis Online. [Link]

-

NIH. (2014). Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. National Institutes of Health. [Link]

-

Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

-

ACS Publications. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

-

NIH. (2014). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. National Institutes of Health. [Link]

-

UWISpace. (n.d.). Synthesis, Characterization, and Molecular Sensing Behaviour of a Variety of Di-2-pyridyl Ketone Hydrazone Derivatives. UWISpace. [Link]

-

ACS Publications. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (2011). On the solvatochromism of the n ↔π* electronic transitions in ketones. ResearchGate. [Link]

-

NIH. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. [Link]

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]

- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for the Asymmetric Reduction of 2-Methylbutyl 2-pyridyl ketone

Introduction: The Significance of Chiral Pyridyl Alcohols in Modern Drug Discovery

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary pharmaceutical development and medicinal chemistry. Chiral molecules, particularly alcohols, often exhibit stereospecific interactions with biological targets, leading to significant differences in efficacy and toxicity between enantiomers.[1] Chiral 2-pyridyl alcohols are of particular importance as they are key structural motifs in a wide array of pharmaceuticals and are valuable precursors for chiral ligands used in catalysis.[2][3] The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols represents one of the most direct and efficient methods to access these valuable building blocks.[4][5]

This application note provides detailed, field-proven protocols for the asymmetric reduction of 2-Methylbutyl 2-pyridyl ketone, a representative prochiral pyridyl ketone. We will explore two powerful and widely applicable catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction utilizing an oxazaborolidine catalyst, and a transition-metal-catalyzed transfer hydrogenation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices.

Method Selection Rationale: Navigating Catalytic Systems for Pyridyl Ketones

The choice of a catalytic system for the asymmetric reduction of 2-Methylbutyl 2-pyridyl ketone is guided by the substrate's unique structural features. The presence of the pyridine ring introduces a Lewis basic nitrogen atom that can coordinate with the catalyst, potentially influencing stereoselectivity.[2][3] We present two distinct, robust methods to provide flexibility and address different laboratory needs in terms of reagent availability, scale, and cost.

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with borane as the stoichiometric reducing agent.[6][7][8] It is renowned for its high enantioselectivity across a broad range of ketones, including aryl alkyl ketones.[6][9] The mechanism involves the formation of a complex between the oxazaborolidine, borane, and the ketone, which facilitates a highly face-selective hydride transfer.[7][9][10] This method is often performed under mild conditions and the catalysts are commercially available in both enantiomeric forms.

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Transition metal-catalyzed reductions offer an alternative, highly efficient pathway.[11] Asymmetric transfer hydrogenation, pioneered by Noyori, typically uses a chiral ruthenium catalyst with an isopropanol/formic acid mixture as the hydrogen source.[12][13][14] These reactions are prized for their high catalytic turnover numbers and operational simplicity.[13] For pyridyl ketones, the ability of the pyridine nitrogen to chelate with the metal center can enhance both reactivity and enantioselectivity.[3][11]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol details the enantioselective reduction of 2-Methylbutyl 2-pyridyl ketone to the corresponding chiral alcohol using a commercially available CBS catalyst and borane-dimethyl sulfide complex.

Materials:

-

2-Methylbutyl 2-pyridyl ketone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 2-Methylbutyl 2-pyridyl ketone (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) to the stirred ketone solution.

-

Borane Addition: After stirring for 10 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 15-20 minutes. The slow addition is crucial to control the reaction rate and prevent excessive heat generation.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5-10 eq) at 0 °C to decompose any excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

| Parameter | Value | Rationale |

| Catalyst Loading | 10 mol% | Provides a good balance between reaction rate and cost. |

| Reducing Agent | BH3·SMe2 | A stable and commercially available source of borane. |

| Temperature | 0 °C | Lower temperatures generally lead to higher enantioselectivity. |

| Solvent | Anhydrous THF | A common aprotic solvent for borane reductions. |

| Quenching Agent | Methanol | Reacts with excess borane in a controlled manner. |

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the reduction of 2-Methylbutyl 2-pyridyl ketone using a chiral Ru-diamine catalyst and a formic acid/triethylamine azeotrope as the hydrogen source.

Materials:

-

2-Methylbutyl 2-pyridyl ketone

-

RuCl2 or a similar chiral Ru catalyst

-

Formic acid (HCO2H)

-

Triethylamine (Et3N)

-

Isopropanol

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

-

Catalyst Activation (if necessary): Some Ru catalysts may require pre-activation. Follow the supplier's instructions.

-

Reaction Setup: In a reaction vessel, dissolve 2-Methylbutyl 2-pyridyl ketone (1.0 eq) and the Ru catalyst (0.01 eq, 1 mol%) in isopropanol.

-

Hydrogen Source Addition: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5-10 eq relative to the ketone).

-

Heating and Monitoring: Heat the reaction mixture to the recommended temperature (e.g., 40-60 °C) and monitor by TLC or HPLC until completion.

-

Cooling and Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO3 until gas evolution ceases.

-

Extraction: Extract the aqueous phase with dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the chiral alcohol.

| Parameter | Value | Rationale |

| Catalyst Loading | 1 mol% | Demonstrates the high efficiency of transition metal catalysts. |

| Hydrogen Source | HCOOH/Et3N | A readily available and effective source for transfer hydrogenation. |

| Temperature | 40-60 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Solvent | Isopropanol | Also serves as a hydrogen source in some transfer hydrogenation systems. |

Analytical Methodologies for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is critical to validate the success of the asymmetric reduction.[15] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Analysis

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL). Also, prepare a sample of the racemic alcohol (synthesized using a non-chiral reducing agent like NaBH4) to identify the retention times of both enantiomers.

-

Method Development:

-

Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Inject the racemic sample and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.

-

Optimize the flow rate (e.g., 0.5-1.0 mL/min) and detection wavelength (based on the UV absorbance of the pyridyl chromophore).

-

-

Analysis: Once a suitable method is established, inject the sample from the asymmetric reduction.

-

Calculation of Enantiomeric Excess: The ee is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram:

-

ee (%) = |(A1 - A2) / (A1 + A2)| * 100

-

An alternative method for ee determination involves NMR spectroscopy using chiral solvating or derivatizing agents, which can induce chemical shift differences between the enantiomers.[17][18]

Visualizations

Caption: Mechanism of the CBS Reduction.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Applications of Metal-Catalysis with 2-Methylbutyl 2-pyridyl Ketone

Introduction: The Strategic Importance of the 2-Pyridyl Ketone Moiety

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the 2-pyridyl ketone scaffold represents a cornerstone for innovation. The nitrogen atom of the pyridine ring is not merely a passive structural element; it is a powerful coordinating entity that enables a diverse range of metal-catalyzed transformations. Its ability to act as a bidentate chelating ligand with the adjacent ketone oxygen allows for remarkable control over reactivity and selectivity. This guide focuses on 2-Methylbutyl 2-pyridyl ketone, a representative prochiral alkyl pyridyl ketone, to illustrate key metal-catalyzed applications. We will delve into the mechanistic underpinnings and provide field-tested protocols for two transformative reaction classes: asymmetric hydrogenation for the synthesis of chiral alcohols and chelation-assisted C-H functionalization for novel molecular construction.

Chiral 2-pyridyl alcohols, the products of ketone reduction, are high-value intermediates found in numerous pharmaceuticals, such as the histamine H1 antagonists Bepotastine and Carbinoxamine, and serve as essential chiral ligands in asymmetric catalysis.[1][2] The ability to precisely control the stereochemistry at the newly formed carbinol center is therefore of paramount importance. Furthermore, the pyridyl group's directing-group capabilities in C-H activation reactions open avenues for late-stage functionalization, a highly sought-after strategy in drug discovery for rapidly generating analogs and exploring structure-activity relationships (SAR).[3]

Part 1: Asymmetric Reduction of 2-Methylbutyl 2-pyridyl Ketone

The most direct route to enantiopure pyridyl alcohols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone. The success of this transformation hinges on the design of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group. The pyridyl nitrogen plays a crucial role by coordinating to the metal center, creating a rigid, well-defined transition state that enhances enantiocontrol.[2][4] We will explore protocols using Rhodium, Ruthenium, and Iridium catalysts, each offering unique advantages.

Overview of Leading Catalytic Systems

Several transition metals have been successfully employed for the asymmetric reduction of 2-pyridyl ketones.[5] Rhodium, Ruthenium, and Iridium complexes, paired with sophisticated chiral ligands, have emerged as the most reliable and efficient systems, consistently delivering high enantioselectivities and yields.[2][4][6]

Data Presentation: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Metal | Chiral Ligand | Typical S/C Ratio | H₂ Pressure | Temp. | Yield (%) | ee (%) | Reference |

| [Rh(COD)Binapine]BF₄ | Rh | (R)-Binapine | 100 - 5000 | 8 bar | RT | >95% | >99% | [2][7] |

| Ru-XylSunPhos-Daipen | Ru | (S)-XylSunPhos / (S,S)-Daipen | 100 | 50 bar | 50 °C | ~98% | 97% | [4] |

| Ir-f-phamidol | Ir | f-phamidol | 100 - 10,000 | 50 bar | 30 °C | >99% | >99% | [6] |

Note: Data is based on representative alkyl or aryl 2-pyridyl ketones as direct data for 2-Methylbutyl 2-pyridyl ketone may vary but is expected to follow similar trends.

Experimental Workflow & Visualization

A typical asymmetric hydrogenation experiment involves careful preparation of the catalyst and substrate under an inert atmosphere, followed by reaction under hydrogen pressure. The workflow ensures reproducibility and safety.

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the highly efficient method developed by Lv, Zhang, and coworkers, which demonstrates excellent enantioselectivity for a broad range of 2-pyridyl ketones.[2][7][8]

Materials:

-

2-Methylbutyl 2-pyridyl ketone (Substrate)

-

[Rh(COD)₂]BF₄ (Rhodium precursor)

-

(R)-Binapine (Chiral Ligand)

-

Dichloromethane (CH₂Cl₂, anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave reactor with magnetic stirring

-

Standard glovebox and Schlenk line equipment

Procedure:

-

Catalyst Preparation (In-situ):

-

Inside an argon-filled glovebox, add 2-Methylbutyl 2-pyridyl ketone (e.g., 0.2 mmol, 1.0 equiv) to an oven-dried vial.

-

In a separate vial, weigh [Rh(COD)₂]BF₄ (0.002 mmol, 0.01 equiv, 1 mol%) and (R)-Binapine (0.0022 mmol, 0.011 equiv).

-

Add 2 mL of anhydrous, degassed CH₂Cl₂ to the vial containing the catalyst components and stir for 15 minutes to allow for pre-formation of the active catalyst, [Rh(COD)Binapine]BF₄.

-

-

Reaction Setup:

-

Transfer the solution of the substrate to the pre-formed catalyst solution.

-

Transfer the final reaction mixture via syringe to a glass-lined stainless-steel autoclave.

-

Seal the autoclave securely and remove it from the glovebox.

-

-

Hydrogenation:

-

Connect the autoclave to a hydrogen line. Carefully purge the reactor by pressurizing with H₂ to ~5 bar and then venting (repeat this process 3-4 times) to ensure an inert atmosphere.

-

Pressurize the reactor to 8 bar with H₂.

-

Begin vigorous magnetic stirring and maintain the reaction at room temperature for 24 hours.

-

-

Work-up and Analysis:

-

After 24 hours, carefully vent the excess hydrogen pressure.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the solvent under reduced pressure.

-